![molecular formula C15H11O5- B14347755 4-[(Benzyloxy)carbonyl]-3-carboxyphenolate CAS No. 97889-54-8](/img/structure/B14347755.png)
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate is an organic compound that features a benzyloxycarbonyl group attached to a phenolate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)carbonyl]-3-carboxyphenolate typically involves the reaction of benzyl alcohol with phosgene to form benzyl chloroformate, which is then reacted with a phenolate derivative . The reaction conditions often require a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or carboxylic acids.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by resonance stabilization.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic alcohols or carboxylic acids, while substitution reactions can produce a variety of substituted phenolates .
Aplicaciones Científicas De Investigación
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action for 4-[(Benzyloxy)carbonyl]-3-carboxyphenolate involves its interaction with molecular targets through nucleophilic acyl substitution reactions. The compound can act as an acylating agent, transferring its benzyloxycarbonyl group to nucleophilic sites on target molecules . This process is often catalyzed by acids or bases, depending on the specific reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl chloroformate: Used in similar acylation reactions but lacks the carboxyphenolate group.
Phenyl acetate: Another acylating agent with different reactivity due to the acetate group.
Benzoic acid derivatives: Share structural similarities but differ in functional groups and reactivity.
Uniqueness
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate is unique due to its combination of a benzyloxycarbonyl group and a carboxyphenolate moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
97889-54-8 |
|---|---|
Fórmula molecular |
C15H11O5- |
Peso molecular |
271.24 g/mol |
Nombre IUPAC |
3-carboxy-4-phenylmethoxycarbonylphenolate |
InChI |
InChI=1S/C15H12O5/c16-11-6-7-12(13(8-11)14(17)18)15(19)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)/p-1 |
Clave InChI |
MWTMXYXPZGPRJQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


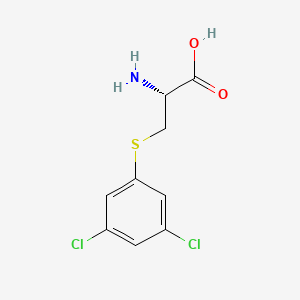
![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)
![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
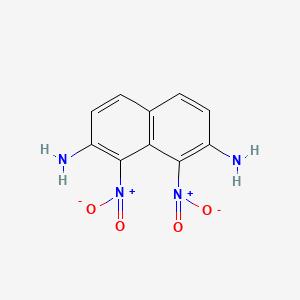
![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)

![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
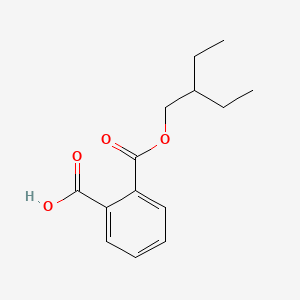
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
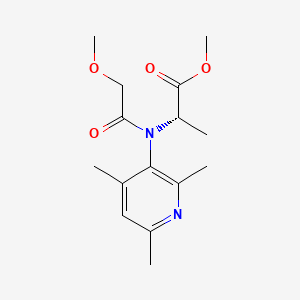
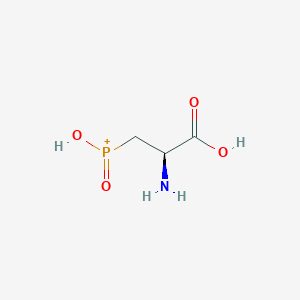
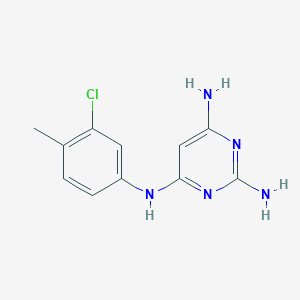
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
